![molecular formula C13H13N3O3 B4714307 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B4714307.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed for the treatment of chronic pain and anxiety disorders. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body. The compound gained attention in 2016 when a clinical trial involving it resulted in the death of one participant and caused brain damage in several others. Despite this setback, BIA 10-2474 continues to be of interest to researchers due to its unique chemical structure and potential therapeutic applications.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide 10-2474 inhibits the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which bind to cannabinoid receptors in the body and produce analgesic and anxiolytic effects.
Biochemical and physiological effects:
This compound 10-2474 has been shown to increase the levels of endocannabinoids in the body, which can produce a range of biochemical and physiological effects. These effects include pain relief, reduced anxiety, improved mood, and neuroprotection. However, the exact mechanisms by which this compound 10-2474 produces these effects are still being studied.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide 10-2474 has several advantages as a research tool, including its specificity for FAAH inhibition and its ability to increase endocannabinoid levels in the body. However, the compound has also been shown to have toxic effects at high doses, as demonstrated by the clinical trial in 2016. This toxicity may limit its use in certain experiments and may require the use of alternative compounds for some applications.
未来方向
Despite the setback in the clinical trial, N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide 10-2474 continues to be of interest to researchers due to its unique chemical structure and potential therapeutic applications. Future research may focus on developing safer and more effective FAAH inhibitors, investigating the mechanisms by which this compound 10-2474 produces its effects, and exploring its potential as a treatment for neurodegenerative diseases. Additionally, further studies may be needed to fully understand the toxicity of this compound 10-2474 and to identify ways to mitigate its negative effects.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazol-1-yl)acetamide 10-2474 has been studied extensively in preclinical models for its potential as a therapeutic agent for chronic pain and anxiety disorders. It has been shown to increase the levels of endocannabinoids in the body, which are known to have analgesic and anxiolytic effects. The compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-imidazol-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(7-16-4-3-14-8-16)15-6-10-1-2-11-12(5-10)19-9-18-11/h1-5,8H,6-7,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAMWSXZDDNLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。